molecular formula C16H21N3 B13814762 Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- CAS No. 22083-69-8

Propylamine, 3,3-bis(4-aminophenyl)-N-methyl-

Cat. No.: B13814762
CAS No.: 22083-69-8
M. Wt: 255.36 g/mol
InChI Key: VQYGGBMTMQOQMC-UHFFFAOYSA-N
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Description

Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- is an aromatic diamine compound with significant applications in various fields, including polymer chemistry and materials science. This compound is characterized by its unique structure, which includes two aminophenyl groups attached to a propylamine backbone, with an additional methyl group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- typically involves the reaction of 4-nitrobenzaldehyde with propylamine, followed by reduction of the resulting Schiff base to yield the desired diamine. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- involves its interaction with various molecular targets. The aminophenyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-aminophenyl)methane
  • Bis(4-aminophenyl)ether
  • Bis(4-aminophenyl)sulfone

Uniqueness

Propylamine, 3,3-bis(4-aminophenyl)-N-methyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and materials with enhanced thermal and mechanical properties .

Properties

CAS No.

22083-69-8

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

4-[1-(4-aminophenyl)-3-(methylamino)propyl]aniline

InChI

InChI=1S/C16H21N3/c1-19-11-10-16(12-2-6-14(17)7-3-12)13-4-8-15(18)9-5-13/h2-9,16,19H,10-11,17-18H2,1H3

InChI Key

VQYGGBMTMQOQMC-UHFFFAOYSA-N

Canonical SMILES

CNCCC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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